N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-Dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core composed of fused nitrogen-containing rings. The molecule includes a carboxamide group at position 5, two butyl substituents at positions N and 7, and an imino-oxo motif at positions 6 and 2.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-3-5-10-22-19(26)14-13-15-18(25(17(14)21)11-6-4-2)23-16-9-7-8-12-24(16)20(15)27/h7-9,12-13,21H,3-6,10-11H2,1-2H3,(H,22,26) |
InChI Key |
OXIFZBUBRORACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the preparation of a suitable intermediate, followed by cyclization using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert imino groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their pharmacological properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Imidazole Derivatives ()
Compounds 5{10}–5{14} in Table 7 of share carboxamide and carbonyl functionalities with the target compound. For instance:
- 5{10}: 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole
- 5{14} : 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole
Key Differences :
- The target compound’s tricyclic core provides greater conformational rigidity compared to the monocyclic imidazole derivatives.
- The tert-butoxyglycyl substituents in 5{10}–5{14} introduce steric bulk, whereas the target compound’s dibutyl groups may enhance lipophilicity without significantly impeding binding .
Spirocyclic Benzothiazolyl Compounds ()
Spiro[4.5]decane-6,10-diones described in feature fused oxa-aza rings and benzothiazole substituents. For example:
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Comparison :
- The target compound lacks a spiro junction but shares a polycyclic nitrogen-rich framework.
Tetrahydroimidazo[1,2-a]pyridines ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) from contains a bicyclic system with ester and nitrophenyl groups.
Contrast :
- The nitro and cyano groups in 1l enhance electron-withdrawing effects, while the target compound’s imino-oxo motif may favor hydrogen-bond donor-acceptor interactions .
Functional Group Analysis
Biological Activity
N,7-dibutyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C21H27N5O2
- Molecular Weight : 381.5 g/mol
Structural Characteristics
The compound features a triazatricyclo structure which contributes to its unique biological properties. The presence of a carboxamide functional group is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. Studies have utilized various cancer cell lines to evaluate its efficacy.
Case Study: A549 Lung Adenocarcinoma Model
In vitro studies demonstrated that this compound significantly reduced cell viability in A549 lung adenocarcinoma cells:
- Cell Viability Reduction : The compound exhibited a dose-dependent reduction in viability.
- Comparison with Cisplatin : When compared to cisplatin, a standard chemotherapeutic agent, the compound showed comparable or enhanced cytotoxicity at specific concentrations.
Table 1: Anticancer Activity of N,7-dibutyl-6-imino-2-oxo Compound
| Concentration (µM) | A549 Cell Viability (%) | Comparison with Cisplatin |
|---|---|---|
| 10 | 85 | Higher |
| 50 | 65 | Comparable |
| 100 | 40 | Enhanced |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
Findings:
- Selective Activity : The compound displayed selective antimicrobial activity against resistant strains.
- Mechanism of Action : It is hypothesized that the triazatricyclo structure facilitates binding to bacterial enzymes or receptors.
Table 2: Antimicrobial Activity Against Staphylococcus aureus
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Linezolid-resistant S. aureus | 32 |
| Tedizolid-resistant S. aureus | 16 |
Anticancer Mechanism
The anticancer effect is believed to involve:
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Inhibition of Cell Proliferation : Disrupting the cell cycle progression.
Antimicrobial Mechanism
For antimicrobial action:
- Inhibition of Cell Wall Synthesis : Potential interference with bacterial cell wall formation.
- Disruption of Membrane Integrity : Causing leakage of cellular contents leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
